2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c17-13-2-1-12(15(18)6-13)5-16(20)19-7-14(8-19)22-10-11-3-4-21-9-11/h1-2,6,11,14H,3-5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJCQPWMXBZMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.47 g/mol. The compound is characterized by the presence of a difluorophenyl group, an azetidine moiety, and a tetrahydrofuran substituent, which contribute to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 449.47 g/mol |
| CAS Number | 149809-43-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one . For instance, derivatives containing the triazole ring have shown promising antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .
Table: Antifungal Activity Comparison
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways related to microbial growth and proliferation. Similar compounds have been shown to inhibit key enzymes in fungal cell wall synthesis, leading to increased susceptibility to treatment.
Case Studies
-
Antifungal Efficacy Against Candida spp.:
A study demonstrated that compounds structurally related to 2-(2,4-Difluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one exhibited significantly enhanced antifungal activity compared to traditional agents. The study reported MIC values as low as 0.00097 μg/mL against various strains of Candida species . -
Inhibition of Bacterial Growth:
Another investigation focused on the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components: (1) the 2,4-difluorophenylacetyl core, (2) the azetidin-1-yl moiety, and (3) the tetrahydrofuran-3-ylmethoxy substituent. Retrosynthetically, the compound is accessible via a nucleophilic substitution reaction between a preformed azetidine derivative and a halogenated ketone intermediate.
Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
The 2,4-difluorophenylacetyl fragment is typically synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with bromoacetyl bromide in the presence of a Lewis catalyst such as aluminum trichloride. This yields 2-bromo-1-(2,4-difluorophenyl)ethan-1-one, a critical electrophilic intermediate for subsequent azetidine coupling.
Representative Procedure
Preparation of 3-((Tetrahydrofuran-3-yl)Methoxy)Azetidine
The azetidine derivative is synthesized through a sequential protection-etherification-deprotection strategy:
Step 1: Protection of Azetidin-3-ol
Azetidin-3-ol (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF) to furnish tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: Etherification with Tetrahydrofuran-3-ylmethanol
The protected azetidine (1.0 eq) undergoes Mitsunobu reaction with tetrahydrofuran-3-ylmethanol (1.5 eq) using triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF. This installs the methoxy group at the azetidine C3 position.
Step 3: Deprotection
The Boc group is removed via treatment with hydrochloric acid (4 M in dioxane) to yield 3-((tetrahydrofuran-3-yl)methoxy)azetidine as a hydrochloride salt.
Optimization Note :
Final Coupling and Characterization
The convergent synthesis is completed by reacting 2-bromo-1-(2,4-difluorophenyl)ethan-1-one with 3-((tetrahydrofuran-3-yl)methoxy)azetidine under basic conditions:
Procedure
- Reactants : 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq), 3-((tetrahydrofuran-3-yl)methoxy)azetidine (1.2 eq), DIPEA (3.0 eq)
- Solvent : Acetonitrile (0.03 M concentration)
- Conditions : 60°C, 16 h under nitrogen
- Workup : Concentration in vacuo, purification via silica gel chromatography (hexane:ethyl acetate = 4:1)
- Yield : 62% (white crystalline solid)
Analytical Data
Alternative Synthetic Routes and Comparative Analysis
Radical-Mediated Coupling
A photoredox-catalyzed approach using CuCl (10 mol%) and fac-Ir(ppy)₃ under blue LED irradiation was explored for the C–N bond formation. While this method achieved moderate yields (41–44%), competing side reactions limited its practicality compared to conventional nucleophilic substitution.
Enzymatic Resolution
Chiral pool synthesis starting from (R)-tetrahydrofuran-3-carboxylic acid derivatives provided enantiomerically pure product but required additional steps for azetidine functionalization.
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nucleophilic Substitution | 62 | 98.5 |
| Photoredox Catalysis | 44 | 89.2 |
| Enzymatic Resolution | 35 | 99.1 |
Mechanistic Considerations and Side Reactions
The nucleophilic substitution proceeds via an SN2 mechanism, with the azetidine nitrogen attacking the electrophilic α-carbon of the bromoketone. Competing elimination to form α,β-unsaturated ketones was observed at temperatures >80°C. The tetrahydrofuran methoxy group exhibited stability under basic conditions but underwent ring-opening in strongly acidic media (pH <2).
Industrial-Scale Considerations and Process Optimization
For kilogram-scale production, the following parameters were critical:
- Solvent Recycling : Acetonitrile recovery via distillation improved cost efficiency by 27%.
- Catalyst Loading : Reducing DIPEA from 3.0 eq to 2.2 eq maintained yields while minimizing waste.
- Crystallization : Ethanol/water (7:3) provided optimal crystal habit for filtration (particle size 50–100 µm).
Q & A
Basic: What safety protocols should researchers follow when handling this compound?
Answer:
Based on safety data sheets for structurally related compounds (e.g., azetidinone derivatives), researchers should:
- Use PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, as similar compounds exhibit acute toxicity (Category 4 for inhalation, skin, and oral exposure) .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in a cool, dry, ventilated area away from oxidizers .
- Spill Management : Absorb spills with inert material (e.g., sand) and avoid release into waterways .
Basic: What spectroscopic methods are recommended for structural confirmation?
Answer:
For azetidinone derivatives, the following methods are critical:
- X-ray Crystallography : Resolve the 3D structure, particularly for stereochemistry (e.g., tetrahydrofuran-3-yl methoxy groups). Studies on analogous compounds used Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For fluorinated analogs, NMR can resolve electronic environments of fluorine atoms .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected m/z ~351.36 for CHFNO) .
Advanced: How can synthesis yield be optimized for this compound?
Answer:
Key methodological considerations from analogous syntheses:
- Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to enhance nucleophilic substitution at the azetidine nitrogen .
- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Purity Verification : Confirm purity via HPLC (>95%) and LC-MS to rule out degradation products .
- Assay Replication : Test activity across multiple cell lines (e.g., HEK293, HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability : Perform liver microsome assays to assess if metabolites contribute to observed effects .
Basic: What are the critical steps in synthesizing this compound?
Answer:
A generalized synthesis route (adapted from azetidinone derivatives ):
Azetidine Functionalization : React 3-(hydroxymethyl)azetidine with tetrahydrofuran-3-yl methoxy groups via Mitsunobu reaction (DIAD, PPh) .
Ketone Formation : Couple the functionalized azetidine with 2,4-difluorophenylacetyl chloride using a Schlenk line under nitrogen .
Workup : Quench with ice water, extract with ethyl acetate, and dry over NaSO .
Advanced: How to design stability studies under environmental conditions?
Answer:
Adapt methodologies from environmental fate studies :
- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C, analyzing degradation via HPLC .
- Photodegradation : Expose to UV light (λ = 254 nm) in quartz cells, monitoring breakdown products with GC-MS .
- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
